molecular formula C17H20BrNO4S B2785065 2-bromo-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzenesulfonamide CAS No. 1448054-38-3

2-bromo-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzenesulfonamide

Cat. No. B2785065
CAS RN: 1448054-38-3
M. Wt: 414.31
InChI Key: UUUVCHJAXOZJHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the types of reactions it can participate in .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Photodynamic Therapy Applications

Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, which share structural similarities with the compound , highlights their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in PDT. Their spectroscopic, photophysical, and photochemical properties have been characterized, demonstrating their significant potential for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).

Green Chemistry in Chemical Synthesis

The high nucleophilicity of bromide ions has been utilized in green chemistry protocols for the regeneration of phenols from ethers, demonstrating an environmentally friendly approach to chemical synthesis. This method involves the use of ionic liquid halide nucleophilicity for the cleavage of ethers, providing a green protocol for the regeneration of phenols with high yield. Such methodologies emphasize the utility of bromide-containing compounds in facilitating nucleophilic displacement reactions, which could be relevant to the manipulation and functionalization of the compound (Boovanahalli, Kim, & Chi, 2004).

Nonlinear Optical Materials

The synthesis of 4-amino-1-methylpyridinium benzenesulfonate salts, which are structurally related to the compound , demonstrates the potential of such compounds in the development of materials for second-order nonlinear optics. These salts exhibit noncentrosymmetric structures, making them suitable for applications in nonlinear optics, such as frequency doubling (second harmonic generation). The study provides insights into the molecular structures and evaluates the components of the second-harmonic tensor coefficient, highlighting the application of benzenesulfonamide derivatives in the field of materials science (Anwar, Okada, Oikawa, & Nakanishi, 2000).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems and the molecular targets it acts on .

Safety and Hazards

This involves studying the safety profile of the compound. It includes looking at its toxicity, potential health effects, handling precautions, and disposal considerations .

Future Directions

This involves discussing potential future research directions. It could include suggestions for further studies to better understand the compound’s properties, reactivity, biological activity, or potential applications .

properties

IUPAC Name

2-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO4S/c1-17(20,11-13-7-9-14(23-2)10-8-13)12-19-24(21,22)16-6-4-3-5-15(16)18/h3-10,19-20H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUVCHJAXOZJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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